molecular formula C24H22ClNO B594091 JWH 398 7-chloronaphthyl isomer CAS No. 1391051-95-8

JWH 398 7-chloronaphthyl isomer

Cat. No.: B594091
CAS No.: 1391051-95-8
M. Wt: 375.9 g/mol
InChI Key: ZFJGDZVHMJACQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

JWH 398 7-chloronaphthyl isomer is not for human or veterinary use . It should be considered hazardous until information to the contrary becomes available . It is advised not to ingest, swallow, or inhale, and not to get it in eyes, on skin, or on clothing . Thorough washing is recommended after handling .

Mechanism of Action

Target of Action

The primary targets of the JWH 398 7-chloronaphthyl isomer are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

This compound acts as an agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them. It has mild selectivity for CB1 with a Ki of 2.3 nM and 2.8 nM at CB2 .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

The activation of CB1 and CB2 receptors by this compound can lead to various molecular and cellular effects, depending on the specific physiological context. For instance, it can potentially modulate pain sensation, mood, and memory due to the role of the endocannabinoid system in these processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 398 7-chloronaphthyl isomer involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 7-chloronaphthalene-1-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its primary use in research and forensic applications. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

JWH 398 7-chloronaphthyl isomer undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH 398 7-chloronaphthyl isomer is unique due to the presence of the chlorine atom on the naphthyl ring, which affects its binding affinity and selectivity for cannabinoid receptors. This structural modification can influence the compound’s pharmacological properties and make it distinct from other synthetic cannabinoids .

Properties

IUPAC Name

(7-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO/c1-2-3-6-14-26-16-22(19-9-4-5-11-23(19)26)24(27)20-10-7-8-17-12-13-18(25)15-21(17)20/h4-5,7-13,15-16H,2-3,6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJGDZVHMJACQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017323
Record name JWH-398 7-Chloronaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391051-95-8
Record name JWH-398 7-Chloronaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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